

2-Hydroxyquinoline: A Versatile Intermediate in Pharmaceutical Synthesis - Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Hydroxyquinoline

Cat. No.: B3417362

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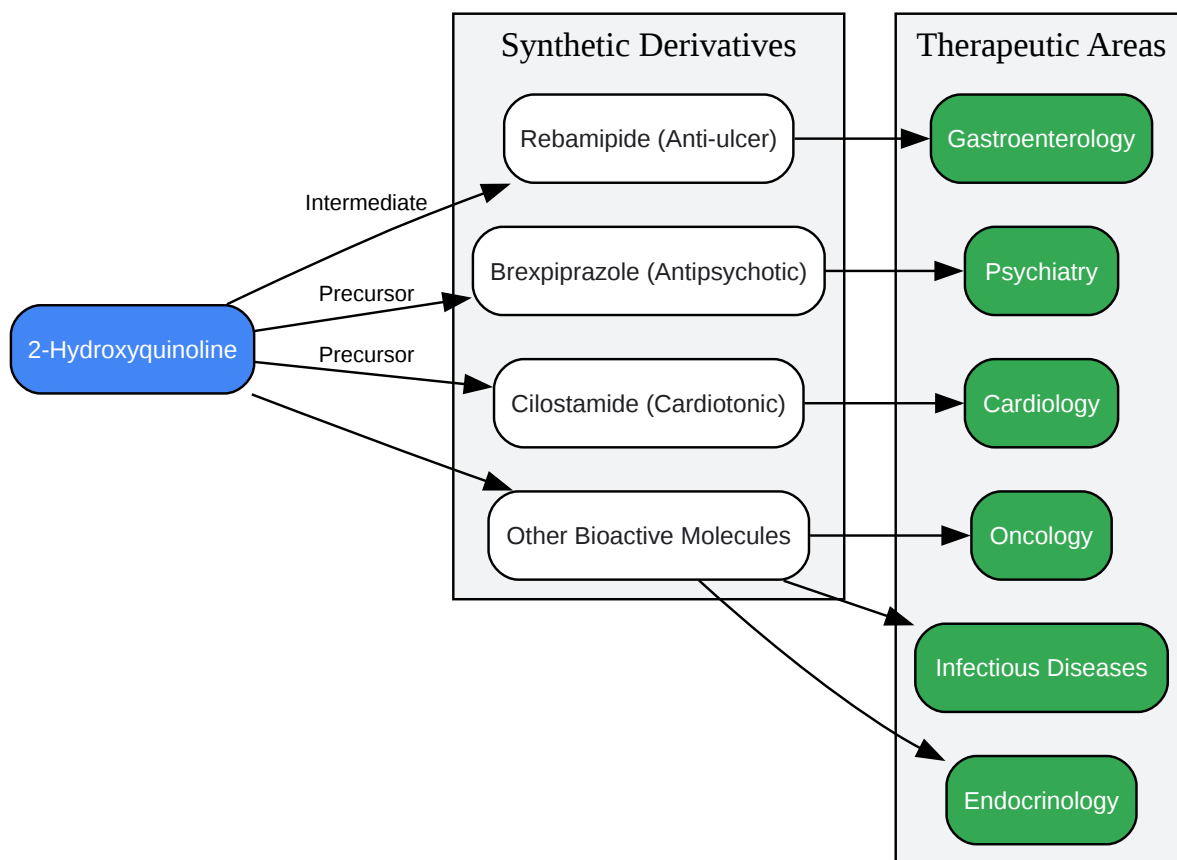
For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline, also known as carbostyryl or 2(1H)-quinolinone, is a heterocyclic organic compound with the chemical formula C_9H_7NO .^[1] It serves as a pivotal intermediate in the synthesis of a diverse array of pharmaceutical compounds and agrochemicals.^[2] The reactivity of the quinoline ring and the hydroxyl group allows for a multitude of chemical transformations, making it a valuable scaffold for the development of novel therapeutic agents.^{[2][3]} This document provides detailed application notes on the use of **2-hydroxyquinoline** as a pharmaceutical intermediate, focusing on the synthesis of the anti-ulcer drug Rebamipide, and presents quantitative data on the biological activities of various **2-hydroxyquinoline** derivatives.

Therapeutic Applications of 2-Hydroxyquinoline Derivatives

The **2-hydroxyquinoline** core is present in numerous compounds that exhibit a broad spectrum of pharmacological activities. These derivatives have been investigated for their potential as anti-inflammatory, anti-diabetic, anti-cancer, and antimicrobial agents. The versatility of the **2-hydroxyquinoline** scaffold allows medicinal chemists to synthesize libraries of compounds for screening against various therapeutic targets.



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Diagram 1: Logical relationship of **2-Hydroxyquinoline** as a precursor to various therapeutic agents.

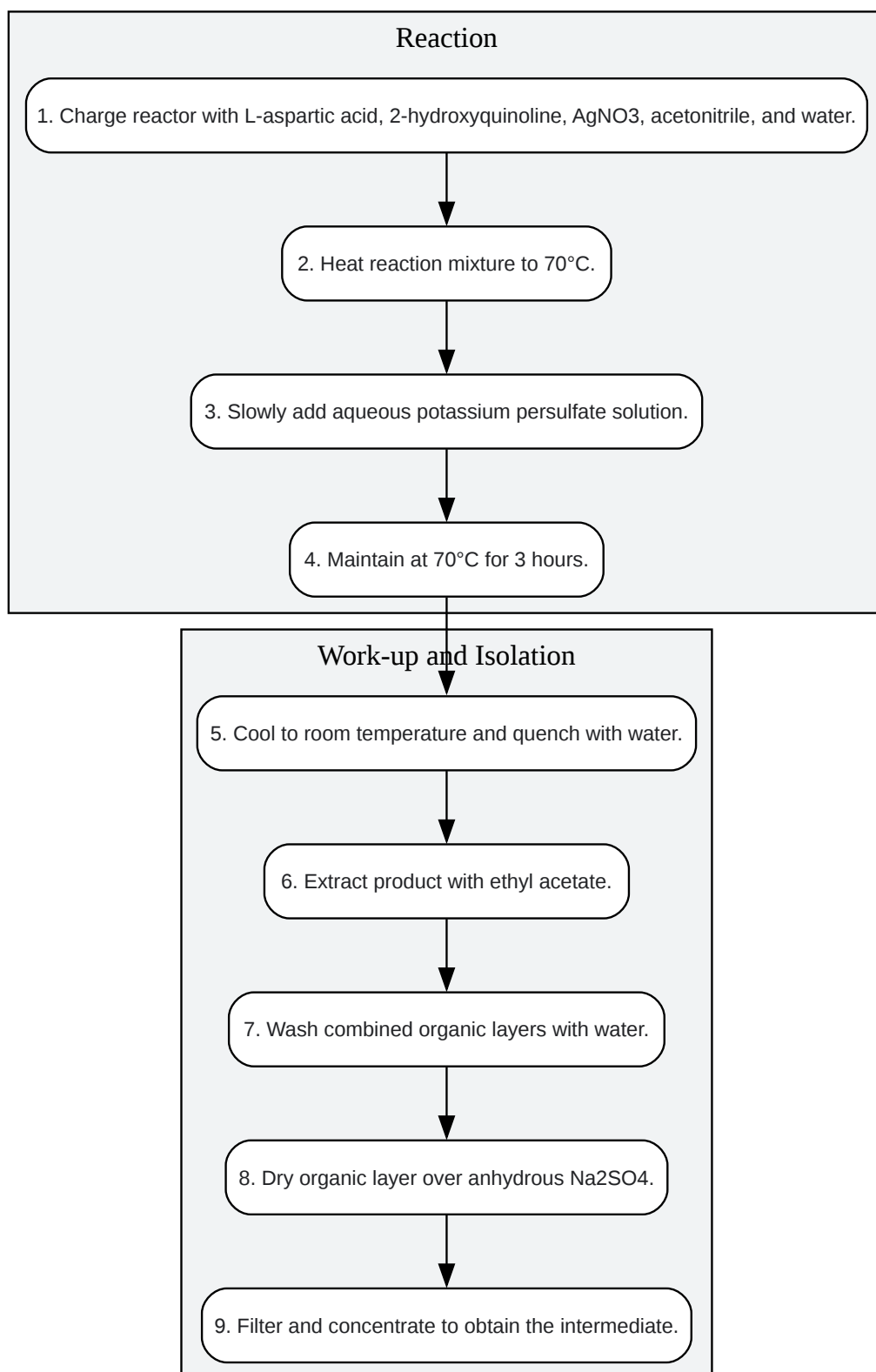
Data Presentation: Biological Activities of 2-Hydroxyquinoline Derivatives

The following table summarizes the quantitative data on the biological activities of **2-hydroxyquinoline** and its derivatives, highlighting their potential in various therapeutic areas.

Compound/Derivative	Biological Target/Activity	IC50 Value/Yield	Reference
Rebamipide Intermediate Synthesis	Chemical Synthesis	75.3 - 76.8% Yield	[1]
Brexiprazole Synthesis	Chemical Synthesis	73.9 - 76.8% Yield	[1]
2-Hydroxyquinoline	α -Glucosidase Inhibition	64.4 μ g/mL	[4]
2-Hydroxyquinoline	α -Amylase Inhibition	130.5 μ g/mL	[4]
2-Arylquinoline Derivatives	Anticancer (HeLa cells)	8.3 μ M	[5]
2-Arylquinoline Derivatives	Anticancer (PC3 cells)	31.37 μ M	[5]
2-isopropyl, 2-isobutyl-5,7-dichloro-8-hydroxyquinoline	Antiviral (Dengue Virus)	3.03 μ M	[6]
Copper complexes with halogen and nitro derivatives of 8-hydroxyquinoline	Anticancer (Various cell lines)	5.3–6.0 μ M	[7]

Experimental Protocols: Synthesis of a Key Rebamipide Intermediate

The following protocol details the synthesis of 2-amino-3-[2(1H)-quinolone-4]propionic acid, a crucial intermediate for the production of Rebamipide, utilizing **2-hydroxyquinoline** as a starting material.[3][8]



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Diagram 2: Experimental workflow for the synthesis of the Rebamipide intermediate.

Materials and Equipment

- L-Aspartic acid
- **2-Hydroxyquinoline**
- Silver nitrate (AgNO_3)
- Potassium persulfate ($\text{K}_2\text{S}_2\text{O}_8$)
- Acetonitrile (CH_3CN)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water
- Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator

Experimental Procedure

- **Reaction Setup:** In a 1 L round-bottom flask, combine L-aspartic acid (10.0 g, 75.1 mmol), **2-hydroxyquinoline** (13.1 g, 90.1 mmol), and silver nitrate (1.3 g, 7.51 mmol) in a solvent mixture of acetonitrile (400 mL) and deionized water (100 mL).^{[3][8]}
- **Heating:** Stir the mixture and heat it to 70°C using a heating mantle.
- **Reagent Addition:** Once the temperature has stabilized at 70°C, slowly add a solution of potassium persulfate (39 g in 300 mL of deionized water) to the reaction mixture dropwise over 1 hour.

- **Reaction Monitoring:** After the addition is complete, maintain the reaction mixture at 70°C for an additional 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature and add 400 mL of deionized water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 800 mL portions of ethyl acetate.
- **Washing:** Combine the organic extracts and wash them three times with 2 L portions of deionized water.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-3-[2(1H)-quinolone-4]propionic acid.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system to achieve the desired purity.

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References

- 1. CN106916148B - Method for synthesizing brexpiprazole - Google Patents [patents.google.com]
- 2. nbino.com [nbino.com]
- 3. Novel synthetic method for rebamipide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN108341775B - Synthetic method of rebamipide intermediate - Google Patents [patents.google.com]
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